N-(1-cyano-2-methoxy-1-methylethyl)-4-fluoro-2-(trifluoromethyl)benzamide
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Overview
Description
N-(1-cyano-2-methoxy-1-methylethyl)-4-fluoro-2-(trifluoromethyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a cyano group, a methoxy group, a fluoro group, and a trifluoromethyl group attached to a benzamide core. Its unique structure makes it an interesting subject for chemical synthesis and analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-2-methoxy-1-methylethyl)-4-fluoro-2-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-fluoro-2-(trifluoromethyl)benzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Methoxy Group Addition: The methoxy group can be added through an alkylation reaction using methanol and a strong base.
Final Assembly: The final compound is assembled by coupling the intermediate products under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-2-methoxy-1-methylethyl)-4-fluoro-2-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the positions adjacent to the fluoro and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide for nucleophilic substitution, and halogenating agents for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(1-cyano-2-methoxy-1-methylethyl)-4-fluoro-2-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-cyano-2-methoxy-1-methylethyl)-4-fluoro-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the methoxy and fluoro groups can influence the compound’s electronic properties. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyano-2-methoxy-1-methylethyl)-3-(3-nitrophenyl)propanamide
- N-(1-cyano-2-methoxy-1-methylethyl)-3-[(dimethylamino)methyl]benzamide
- N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide
Uniqueness
N-(1-cyano-2-methoxy-1-methylethyl)-4-fluoro-2-(trifluoromethyl)benzamide is unique due to the presence of both fluoro and trifluoromethyl groups, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. These groups can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Properties
IUPAC Name |
N-(2-cyano-1-methoxypropan-2-yl)-4-fluoro-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F4N2O2/c1-12(6-18,7-21-2)19-11(20)9-4-3-8(14)5-10(9)13(15,16)17/h3-5H,7H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQVAXHYYDNBEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C#N)NC(=O)C1=C(C=C(C=C1)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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